molecular formula C7H14OS B14618252 4-Propyl-1,3-oxathiane CAS No. 59323-75-0

4-Propyl-1,3-oxathiane

Cat. No.: B14618252
CAS No.: 59323-75-0
M. Wt: 146.25 g/mol
InChI Key: ZEUDPRQNRPXDCM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyl-1,3-oxathiane typically involves the reaction of propyl bromide with 1,3-oxathiane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows: [ \text{C}_3\text{H}_7\text{Br} + \text{C}_4\text{H}_8\text{OS} \rightarrow \text{C}_7\text{H}_14\text{OS} + \text{NaBr} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Propyl-1,3-oxathiane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or neutral conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions are usually performed under anhydrous conditions to prevent side reactions.

    Substitution: Substitution reactions involve the replacement of one functional group with another. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.

Major Products Formed:

    Oxidation: The major product of oxidation is this compound-3-oxide.

    Reduction: Reduction typically yields this compound.

    Substitution: Halogenation results in the formation of 4-halo-1,3-oxathiane derivatives.

Scientific Research Applications

4-Propyl-1,3-oxathiane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are being explored in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising lead compound.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-Propyl-1,3-oxathiane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use. For example, in antimicrobial applications, this compound may disrupt the cell membrane of microorganisms, leading to cell death.

Comparison with Similar Compounds

4-Propyl-1,3-oxathiane can be compared with other similar compounds, such as:

    2-Methyl-4-propyl-1,3-oxathiane: This compound has a similar structure but with a methyl group at the 2-position instead of a propyl group at the 4-position.

    1,4-Oxathiane: This compound has a different ring structure with the oxygen and sulfur atoms at the 1 and 4 positions, respectively.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

59323-75-0

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

4-propyl-1,3-oxathiane

InChI

InChI=1S/C7H14OS/c1-2-3-7-4-5-8-6-9-7/h7H,2-6H2,1H3

InChI Key

ZEUDPRQNRPXDCM-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCOCS1

Origin of Product

United States

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